N-(4-acetylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(4-acetylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide features a fused bicyclic imidazo[2,1-c][1,2,4]triazole core substituted with a 4-methoxyphenyl group at position 7 and a sulfanyl acetamide moiety linked to a 4-acetylphenyl group. While direct data on this compound are absent in the provided evidence, its structural motifs align with pharmacologically active analogs, enabling comparative analysis .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-14(27)15-3-5-16(6-4-15)22-19(28)13-30-21-24-23-20-25(11-12-26(20)21)17-7-9-18(29-2)10-8-17/h3-10H,11-13H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSVGVOPRQRYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the sulfanyl group and subsequent coupling with the acetylphenyl and methoxyphenyl groups. Common reagents used in these reactions include acetic anhydride, methoxybenzaldehyde, and various sulfur-containing compounds. Reaction conditions often involve the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetyl group or the imidazo[2,1-c][1,2,4]triazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Contains a fused imidazo[2,1-c][1,2,4]triazole bicyclic system, offering conformational rigidity.
- Analog 1 (): Features a monocyclic 1H-1,2,3-triazole with a naphthyloxy substituent.
- Analog 2 () : Utilizes a 4H-1,2,4-triazole core with a chlorophenyl group.
- Analog 3 (): Based on a 4H-1,2,4-triazole with amino and furyl substituents.
Key Insight: The bicyclic core in the target compound may enhance metabolic stability and binding affinity compared to monocyclic analogs .
Substituent Effects
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | Imidazo[2,1-c][1,2,4]triazole | 4-Methoxyphenyl, 4-acetylphenyl, sulfanyl acetamide | C=O (acetyl), OCH₃ (methoxy) |
| N-(4-Chlorophenyl)-6m (1) | 1H-1,2,3-triazole | 4-Chlorophenyl, naphthyloxy | Cl (electron-withdrawing) |
| 7h (3) | 4H-1,2,4-triazole | 4-Chlorophenyl, p-tolylaminomethyl | NH (amine), Cl |
| Compound 11 (9) | 4H-1,2,4-triazole | Phenoxy, nitro, methyl | NO₂ (electron-withdrawing) |
Key Insights :
- The 4-acetylphenyl group in the target introduces an electron-withdrawing acetyl moiety, contrasting with 4-chlorophenyl () or 4-methoxyphenyl (). This may influence solubility and electronic interactions .
- The methoxy group in the target’s 4-methoxyphenyl substituent could enhance metabolic stability compared to halogenated analogs .
Physicochemical Properties
Spectral Data Comparison
*Inferred from structural analogs.
Key Insight : The target’s IR spectrum would likely show characteristic C=O (acetyl), C–S (sulfanyl), and OCH₃ stretches, similar to analogs .
Anti-Inflammatory and Anti-Exudative Activity
Table 1: Anti-Exudative Activity of Selected Analogs (Adapted from )
| Compound | Dose (mg/kg) | Inhibition (%) | Reference Standard (Diclofenac) |
|---|---|---|---|
| 3.1-3.21 () | 10 | 45–68 | 55% (8 mg/kg) |
Key Insight : The target’s methoxyphenyl and acetylphenyl groups may enhance anti-inflammatory activity by improving membrane permeability or target affinity relative to furyl or chlorophenyl analogs .
Biological Activity
N-(4-acetylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanism of action, and biological activity of this compound, supported by relevant data and findings from diverse sources.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- CAS Number : 921858-21-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Imidazo[2,1-c][1,2,4]triazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Sulfanyl Group : The sulfanyl moiety is incorporated using sulfur-containing reagents.
- Coupling with Acetylphenyl and Methoxyphenyl Groups : This step often employs coupling agents and controlled conditions to ensure high yield and purity.
The biological activity of the compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. It may exhibit:
- Enzyme Inhibition : Potential inhibition of cyclooxygenases (COX), which are involved in inflammatory processes.
- Receptor Modulation : Interaction with various receptors could lead to anti-inflammatory or anticancer effects.
Anti-inflammatory Effects
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole moiety exhibit notable anti-inflammatory properties. For instance:
- Inhibition of COX Enzymes : Studies have shown that related triazole compounds can inhibit COX-1 and COX-2 enzymes with varying IC values. The IC for similar compounds ranged from 19.45 μM to 42.1 μM for COX inhibition .
Anticancer Activity
Mercapto-substituted 1,2,4-triazoles have been noted for their potential in chemoprevention and chemotherapy:
- Cytotoxicity Against Cancer Cell Lines : Compounds similar to this compound have demonstrated significant cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, certain derivatives showed EC values as low as 24 nM against resistant cancer cell lines .
Data Table: Biological Activity Summary
| Activity Type | Target Enzyme/Receptor | IC / EC Values | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-1 | 19.45 μM | |
| Anti-inflammatory | COX-2 | 42.1 μM | |
| Anticancer | MCF-7 Cell Line | 24 nM | |
| Anticancer | Bel-7402 Cell Line | Variable |
Case Study 1: Inhibition of Inflammatory Pathways
A study evaluated the anti-inflammatory effects of related triazole compounds in RAW264.7 cells. The results indicated that these compounds significantly reduced the expression levels of iNOS and COX enzymes through RT-PCR analysis.
Case Study 2: Anticancer Efficacy
Another investigation focused on the cytotoxic effects of sulfanyltriazoles on various human cancer cell lines. The study highlighted that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
